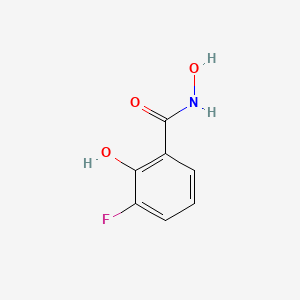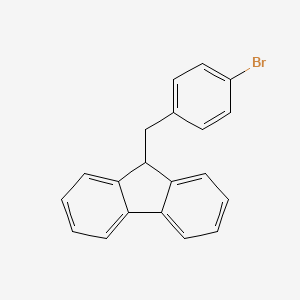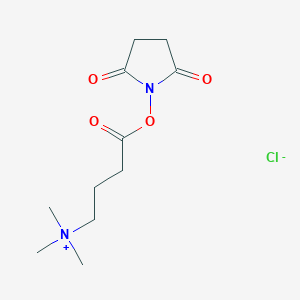
(3-Carboxypropyl)trimethylammonium chloride NHS-ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Carboxypropyl)trimethylammonium chloride NHS-ester, commonly known as NHS-ester, is a reagent used in chemical synthesis and bioconjugation reactions. It is a derivative of trimethylammonium chloride, containing an additional carboxypropyl group. It is a versatile reagent used for the preparation of a variety of compounds, including peptides, proteins, and other bioconjugates. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions of NHS-ester.
科学的研究の応用
NHS-ester is widely used in chemical synthesis and bioconjugation reactions. It is used to prepare a variety of compounds, including peptides, proteins, and other bioconjugates. It is commonly used to attach small molecules, such as dyes, to proteins or other biomolecules. It is also used in the synthesis of fluorescently labeled peptides and proteins, which are used in a variety of scientific research applications. Additionally, NHS-ester can be used to attach polymers or other macromolecules to proteins, which can be used to study protein-protein interactions.
作用機序
NHS-ester is a reagent that reacts with amines, such as those found on proteins and peptides. The reaction occurs via a nucleophilic substitution reaction, whereby the amine group on the protein or peptide is replaced by the NHS-ester. This reaction is typically carried out in an aqueous solution, and the pH of the reaction mixture is carefully controlled in order to ensure the desired product is formed.
Biochemical and Physiological Effects
The biochemical and physiological effects of NHS-ester are largely dependent on the type of molecule it is used to attach. For example, NHS-ester can be used to attach fluorescent dyes to proteins or peptides, which can be used to study protein-protein interactions. Additionally, it can be used to attach polymers or other macromolecules to proteins, which can be used to study protein-protein interactions. In general, the effects of NHS-ester are highly dependent on the type of molecule it is used to attach.
実験室実験の利点と制限
NHS-ester is a versatile reagent that can be used to attach a variety of molecules to proteins or other biomolecules. One advantage of using NHS-ester is that it is relatively easy to use and is relatively inexpensive. Additionally, it is a relatively mild reagent, meaning that it can be used to attach molecules to proteins without damaging the protein itself. However, it is important to note that NHS-ester is not suitable for all types of molecules, and it is important to ensure that the molecule to be attached is compatible with the NHS-ester reagent.
将来の方向性
NHS-ester is a versatile reagent that has a wide range of applications in chemical synthesis and bioconjugation reactions. As such, there are a number of potential future directions for the use of NHS-ester. For example, it could be used to attach fluorescent dyes to proteins or peptides for use in imaging studies. Additionally, it could be used to attach polymers or other macromolecules to proteins for use in drug delivery studies. Furthermore, it could be used to attach small molecules to proteins for use in drug development studies. Finally, it could be used to attach lipids or other biomolecules to proteins for use in studies of membrane protein function.
合成法
NHS-ester is synthesized by the reaction of trimethylammonium chloride with 3-chloropropionic acid in the presence of a base, such as sodium hydroxide. The reaction yields a product containing an additional carboxypropyl group, which is then converted to the NHS-ester by the addition of an esterifying agent, such as ethyl chloroformate. This reaction is typically carried out in aqueous solution, and the pH of the reaction mixture is carefully controlled in order to ensure the desired product is formed.
特性
IUPAC Name |
[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutyl]-trimethylazanium;chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N2O4.ClH/c1-13(2,3)8-4-5-11(16)17-12-9(14)6-7-10(12)15;/h4-8H2,1-3H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIZRKQOQIFDROC-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCCC(=O)ON1C(=O)CCC1=O.[Cl-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Carboxypropyl)trimethylammonium chloride NHS-ester | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


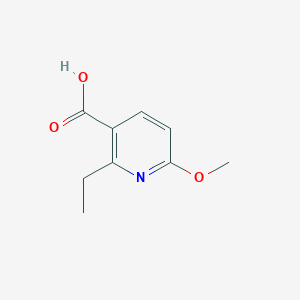
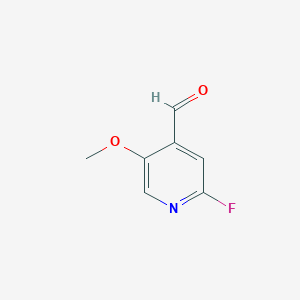
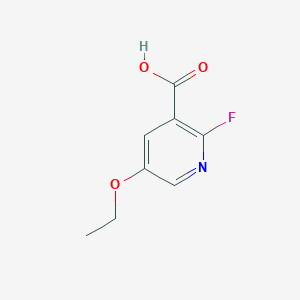
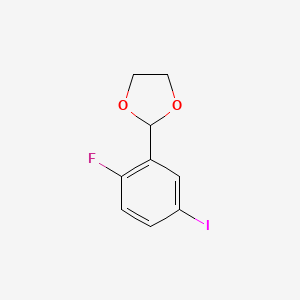
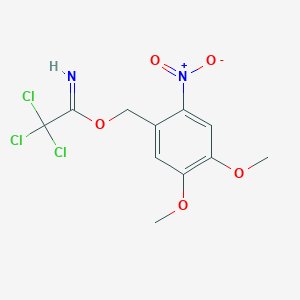

![(1,4-Diazabicyclo[2.2.2]octan-1-ium-1-ylsulfonyl)(t-butoxycarbonyl)amide, DABCO adduct](/img/structure/B6306554.png)
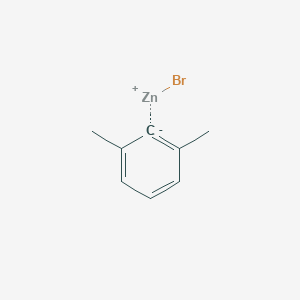
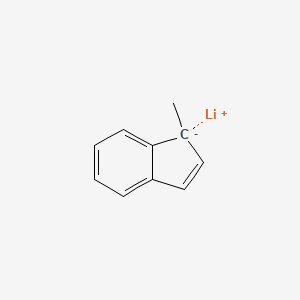

![2,6-Bis[(1H-pyrazol-1-yl)methyl]pyridine](/img/structure/B6306589.png)
